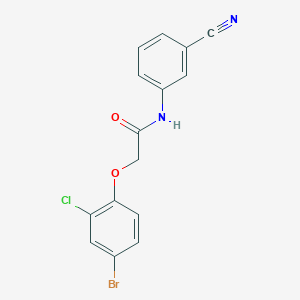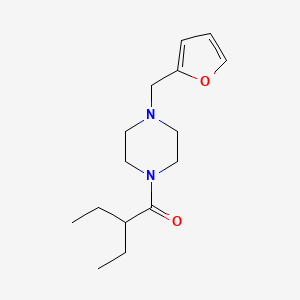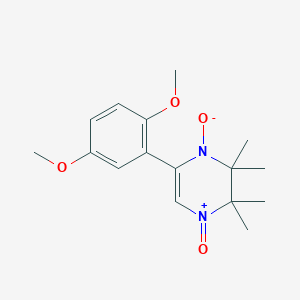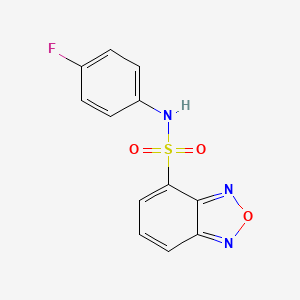![molecular formula C17H17Cl2NO4S2 B4702402 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Descripción general
Descripción
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DB844 and has been shown to have potent anti-parasitic properties. DB844 has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been extensively studied. In
Mecanismo De Acción
The exact mechanism of action of DB844 is not fully understood. However, it is believed to act by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), which is involved in the synthesis of isoprenoids. Isoprenoids are essential for the survival of parasites and cancer cells. DB844 has been shown to inhibit the growth of parasites and cancer cells by disrupting the synthesis of isoprenoids.
Biochemical and Physiological Effects:
DB844 has been shown to have potent anti-parasitic and anti-cancer properties. It has been shown to inhibit the growth of parasites and cancer cells by disrupting the synthesis of isoprenoids. DB844 has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DB844 has several advantages for lab experiments. It has been shown to have potent anti-parasitic and anti-cancer properties, making it a promising candidate for further development as a therapeutic agent. DB844 has also been shown to have low toxicity in mammalian cells, making it a safer alternative to other anti-parasitic and anti-cancer agents. However, DB844 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of DB844. One direction is to further explore its anti-parasitic properties. DB844 has shown activity against various protozoan parasites, but its efficacy against other parasitic infections needs to be investigated. Another direction is to further explore its anti-cancer properties. DB844 has shown activity against various cancer cell lines, but its efficacy in vivo needs to be investigated. Additionally, the mechanism of action of DB844 needs to be further elucidated to better understand how it inhibits the growth of parasites and cancer cells. Finally, new synthesis methods for DB844 need to be developed to improve its yield and solubility.
Aplicaciones Científicas De Investigación
DB844 has been extensively studied for its anti-parasitic properties. It has been shown to have potent activity against various protozoan parasites, including Leishmania donovani, Trypanosoma cruzi, and Toxoplasma gondii. DB844 has also been shown to have activity against multidrug-resistant strains of Leishmania donovani. In addition to its anti-parasitic properties, DB844 has also been studied for its potential as an anti-cancer agent. It has been shown to have activity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer.
Propiedades
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S2/c18-14-2-1-3-15(19)13(14)11-25-9-6-20-26(21,22)12-4-5-16-17(10-12)24-8-7-23-16/h1-5,10,20H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRKQFGNGQFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCSCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



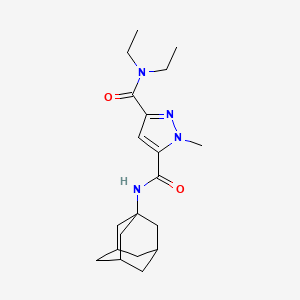
![6-[(5-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4702325.png)
![2-[(N,N-dimethylglycyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4702330.png)
![N-cyclopropyl-2-[(2,6-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4702338.png)

![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4702350.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4702354.png)

![8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4702369.png)
![N-1,3-benzodioxol-5-yl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4702371.png)
